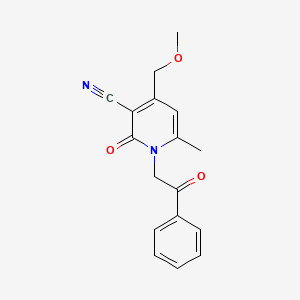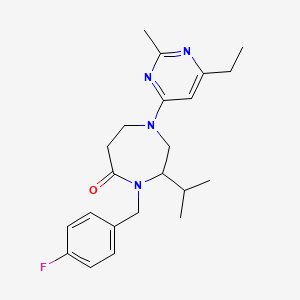
N-(4-methoxyphenyl)-2,4,6-trimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-2,4,6-trimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to a phenyl ring and three methyl groups attached to a benzamide structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-2,4,6-trimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyaniline and 2,4,6-trimethylbenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-methoxyaniline is reacted with 2,4,6-trimethylbenzoyl chloride in an organic solvent like dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with larger quantities of starting materials and solvents. Continuous flow reactors or batch reactors may be employed to optimize the reaction efficiency and yield.
化学反应分析
Types of Reactions: N-(4-methoxyphenyl)-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in the presence of a suitable solvent.
Major Products:
Oxidation: Formation of 4-hydroxyphenyl-2,4,6-trimethylbenzamide.
Reduction: Formation of N-(4-methoxyphenyl)-2,4,6-trimethylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学研究应用
N-(4-methoxyphenyl)-2,4,6-trimethylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(4-methoxyphenyl)-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets. The methoxy and trimethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
N-(4-methoxyphenyl)-2,4,6-trimethylbenzamide can be compared with other similar compounds, such as:
N-(4-methoxyphenyl)-benzamide: Lacks the trimethyl groups, which may affect its binding affinity and biological activity.
N-(4-hydroxyphenyl)-2,4,6-trimethylbenzamide: The hydroxyl group may enhance its solubility and reactivity compared to the methoxy group.
N-(4-methoxyphenyl)-2,4,6-trimethylbenzoic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
N-(4-methoxyphenyl)-2,4,6-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-11-9-12(2)16(13(3)10-11)17(19)18-14-5-7-15(20-4)8-6-14/h5-10H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRBSCPSJLMFQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(5Z)-3-[[4-(3-methylphenyl)piperazin-1-yl]methyl]-5-[(4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5374785.png)
![N-[(1E)-3-[(3-hydroxypropyl)amino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B5374788.png)
![METHYL 2-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}ACETATE](/img/structure/B5374790.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-5-{[2-(dimethylamino)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5374795.png)

![N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5374806.png)
![3-(4-Fluoroanilino)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B5374812.png)
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5374827.png)
![(1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}pyrrolidin-3-yl)methanol](/img/structure/B5374834.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B5374841.png)
![5-[4-(allyloxy)benzylidene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374850.png)
![methyl 4-[(3E)-3-[(3-chloro-4-ethoxyphenyl)-hydroxymethylidene]-4,5-dioxo-1-(pyridin-3-ylmethyl)pyrrolidin-2-yl]benzoate](/img/structure/B5374857.png)
![2-[2-Hydroxyethyl-[(1-propylbenzimidazol-2-yl)methyl]amino]ethanol](/img/structure/B5374863.png)

